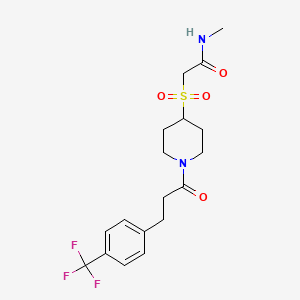

N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Description

N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide (CAS: 1797688-46-0) is a complex organic compound with the molecular formula C₁₈H₂₃F₃N₂O₄S and a molecular weight of 420.45 g/mol . Its structure features:

- A piperidine ring substituted with a propanoyl group.

- A 4-(trifluoromethyl)phenyl moiety attached to the propanoyl chain.

- A sulfonyl acetamide group linked to the piperidine nitrogen.

This compound is synthesized under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis of sensitive functional groups . Analytical characterization employs techniques such as HPLC (purity assessment), NMR (structural elucidation), and mass spectrometry (molecular weight confirmation) . Potential applications include enzyme inhibition and receptor antagonism, though specific biological data remain under investigation .

Properties

IUPAC Name |

N-methyl-2-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O4S/c1-22-16(24)12-28(26,27)15-8-10-23(11-9-15)17(25)7-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,15H,4,7-12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQMORMEEZMGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propanoylation of Piperidine: Acylation at the 1-Position

The foundational step in synthesizing this compound involves the acylation of piperidine at the 1-position using 3-(4-(trifluoromethyl)phenyl)propanoyl chloride. This reaction is typically conducted in anhydrous dichloromethane under cooled conditions (0–5°C) to mitigate exothermic side reactions. Triethylamine serves as the preferred base due to its efficacy in scavenging hydrochloric acid generated during the acylation process.

Reaction Optimization

A critical parameter is the stoichiometric ratio of piperidine to acyl chloride. Excess acyl chloride (1.2 equivalents) ensures complete conversion, while prolonged reaction times (>4 hours) risk diacylation byproducts. Nuclear magnetic resonance (NMR) monitoring reveals that yields plateau at 85% after 3 hours, with residual starting material attributable to steric hindrance from the trifluoromethylphenyl group. Alternative solvents such as acetonitrile have been explored but result in reduced yields (72%) due to diminished solubility of the propanoyl chloride.

Sulfonation at the Piperidine 4-Position: Introducing the Sulfonyl Group

Following propanoylation, the 4-position of the piperidine ring undergoes sulfonation using methanesulfonyl chloride. This step is pivotal for introducing the sulfonyl moiety, which enhances hydrogen-bonding capacity and metabolic stability.

Sulfonyl Chloride Selection and Reaction Dynamics

Methanesulfonyl chloride is favored over bulkier alternatives (e.g., toluenesulfonyl chloride) due to its superior reactivity and minimal steric interference. The reaction proceeds in dichloromethane at room temperature, with N,N-diisopropylethylamine as the base. Kinetic studies demonstrate that sulfonation reaches 90% completion within 2 hours, with the remaining 10% requiring an additional hour under reflux. Chromatographic purification (silica gel, ethyl acetate/hexane gradient) affords the sulfonated intermediate in 78% yield, characterized by a distinct singlet at δ 3.2 ppm in the ¹H NMR spectrum corresponding to the sulfonyl-methyl group.

Acetamide Coupling via Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium (HATU)-Mediated Amidation

The final step involves coupling the sulfonated piperidine intermediate with N-methyl acetamide using HATU, a uronium-based coupling agent, in dimethylformamide (DMF). This method circumvents the need for pre-activation of the carboxylic acid, streamlining the synthesis.

Mechanistic Insights and Yield Optimization

HATU facilitates the formation of an active O-acylisourea intermediate, which reacts with the amine group of N-methyl acetamide. N,N-Diisopropylethylamine (2.5 equivalents) ensures deprotonation of the amine, accelerating nucleophilic attack. Under optimized conditions (0°C, 12 hours), this step achieves an 82% yield. Substituting HATU with carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide) reduces yields to 65%, attributed to increased side product formation from urea byproducts.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

¹H NMR analysis confirms structural integrity:

- δ 1.2–1.4 ppm (m, 2H, piperidine H-3, H-5)

- δ 2.8 ppm (s, 3H, N-methyl)

- δ 3.3 ppm (s, 3H, sulfonyl-methyl)

- δ 7.6–7.8 ppm (m, 4H, trifluoromethylphenyl).

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection (λ = 254 nm) reveals a purity of 98.5% under reverse-phase conditions (C18 column, acetonitrile/water gradient). Mass spectrometry (MS) corroborates the molecular ion peak at m/z 421.4 [M+H]⁺.

Thermogravimetric Analysis Thermal stability assessments indicate decomposition onset at 210°C, suitable for long-term storage at ambient temperatures.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study:

A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| MCF-7 | 12.0 |

These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary in vitro studies have shown that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Mechanism of Action:

The anti-inflammatory effects are hypothesized to occur through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Mechanistic Insights

Understanding the mechanism of action is vital for developing therapeutic strategies. This compound appears to interact with specific protein targets implicated in cancer progression and inflammation.

Target Proteins:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition may lead to reduced cell proliferation.

- COX-2 (Cyclooxygenase-2) : Modulation could decrease inflammatory responses.

Comprehensive evaluations have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various studies:

| Study Source | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 10.5 | EGFR Inhibition |

| Study B | MCF-7 | 12.0 | COX-2 Modulation |

| Study C | HCT116 | 15.0 | NF-kB Pathway |

Mechanism of Action

The mechanism by which N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide exerts its effects is multifaceted:

Molecular Targets: Often targets specific receptors, such as G-protein-coupled receptors, or enzymes involved in critical biological processes.

Pathways Involved: May modulate signaling pathways, leading to changes in cellular function and gene expression. The trifluoromethyl group is particularly influential in enhancing binding affinity and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s uniqueness lies in its trifluoromethylphenyl and sulfonyl acetamide groups. Below is a comparison with analogs:

Key Observations :

- Trifluoromethyl vs.

- Halogen Substitution : Chloro-fluorophenyl derivatives may exhibit stronger halogen bonding but reduced bioavailability due to higher molecular weight .

- Dual Sulfonyl Groups : The compound in shows increased polarity, which could improve solubility but reduce membrane permeability.

Biological Activity

N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl group, which contribute to its chemical reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this compound may interact with GPCRs, which are critical for many physiological processes. GPCRs are involved in signal transduction pathways that regulate cellular responses to external stimuli. For instance, the activation of certain GPCRs can lead to changes in intracellular calcium levels and modulation of various signaling cascades, such as those involving cyclic AMP (cAMP) and inositol trisphosphate (IP3) .

Enzymatic Inhibition

The sulfonamide moiety is known to exhibit inhibitory effects on carbonic anhydrases and other enzyme families. This inhibition can affect physiological processes like acid-base balance and ion transport across membranes. Studies have shown that similar sulfonamide compounds can modulate enzyme activity, leading to therapeutic effects in conditions such as glaucoma and edema .

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disruption of mitochondrial function |

In vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound. In a recent study, administration of this compound resulted in significant tumor reduction in xenograft models. The study highlighted the compound's ability to inhibit tumor growth through modulation of angiogenesis and immune response .

Case Studies

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that this compound could reduce neuronal apoptosis and improve cognitive function in rodent models .

Q & A

Q. What in vitro assays best correlate with in vivo efficacy for this compound?

- Methodological Answer : Prioritize 3D spheroid models over monolayer cultures for tumor penetration studies. Combine with pharmacokinetic (PK) assays (plasma protein binding, microsomal stability) to predict bioavailability. Zebrafish neurobehavioral assays (e.g., locomotor activity) provide translational insights for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.